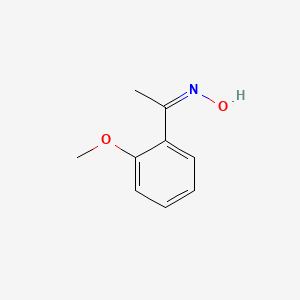
2-Methoxyacetophenone, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyacetophenone, oxime is an organic compound with the molecular formula C9H11NO2 It is a derivative of acetophenone, where the oxime group replaces the carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxyacetophenone, oxime can be synthesized through the reaction of 2-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green synthesis methods, such as microwave-assisted reactions, have been explored to improve efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxyacetophenone, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Production of corresponding amines.
Substitution: Generation of various substituted acetophenone derivatives
Wissenschaftliche Forschungsanwendungen
2-Methoxyacetophenone, oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oxime derivatives are explored for their potential as antidotes for organophosphate poisoning and as intermediates in drug synthesis.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Wirkmechanismus
The mechanism of action of 2-methoxyacetophenone, oxime involves its interaction with specific molecular targets. For instance, in biological systems, oximes can reactivate acetylcholinesterase inhibited by organophosphates, thereby reversing the toxic effects. The oxime group forms a nucleophilic attack on the phosphorus atom of the organophosphate, leading to the regeneration of the active enzyme .
Vergleich Mit ähnlichen Verbindungen
2-Methoxyacetophenone: The parent compound without the oxime group.
Acetophenone Oxime: Lacks the methoxy group.
Benzaldehyde Oxime: An oxime derivative of benzaldehyde.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
54582-21-7 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(NZ)-N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-7(10-11)8-5-3-4-6-9(8)12-2/h3-6,11H,1-2H3/b10-7- |
InChI-Schlüssel |
DIKCFMMRNVHRSS-YFHOEESVSA-N |
Isomerische SMILES |
C/C(=N/O)/C1=CC=CC=C1OC |
Kanonische SMILES |
CC(=NO)C1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B11945746.png)

![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945752.png)

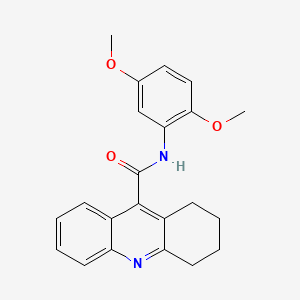
![4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11945768.png)

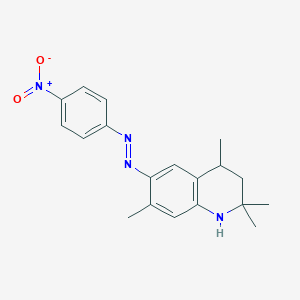
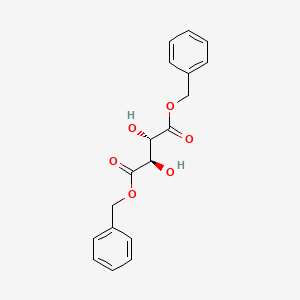

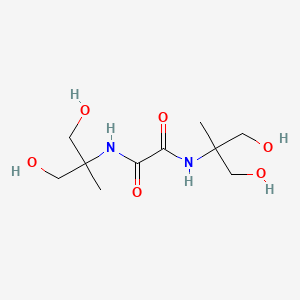
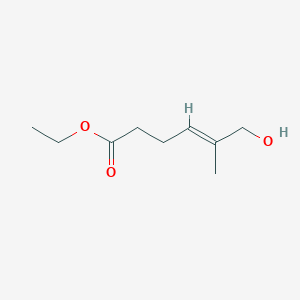
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid](/img/structure/B11945798.png)
![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
